molecular formula C12H15NO B6613849 N-Butyrylindoline CAS No. 91639-92-8

N-Butyrylindoline

Cat. No.: B6613849
CAS No.: 91639-92-8
M. Wt: 189.25 g/mol
InChI Key: MTRQEDCVGYSTNL-UHFFFAOYSA-N
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Description

N-Butyrylindoline is a chemical compound with the molecular formula C12H15NO. It is a derivative of indoline, a bicyclic heterocycle that contains a benzene ring fused to a pyrrole ring. This compound is known for its versatile applications in various fields of scientific research, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyrylindoline typically involves the reaction of indoline with butyric anhydride or butyryl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which facilitates the acylation of the nitrogen atom in the indoline ring .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

N-Butyrylindoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-Butyrylindoline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and derivative of this compound being studied .

Comparison with Similar Compounds

N-Butyrylindoline can be compared with other indoline and indole derivatives:

This compound is unique due to its specific butyryl substitution, which imparts distinct chemical and biological properties compared to other indoline and indole derivatives .

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-2-5-12(14)13-9-8-10-6-3-4-7-11(10)13/h3-4,6-7H,2,5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTRQEDCVGYSTNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30392203
Record name N-BUTYRYLINDOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91639-92-8
Record name N-BUTYRYLINDOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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